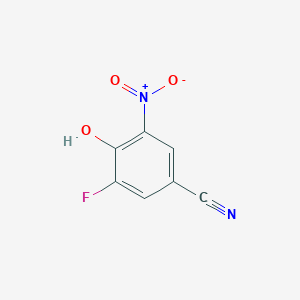

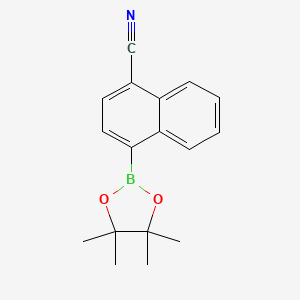

![molecular formula C6H5IN4 B1403359 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1392152-87-2](/img/structure/B1403359.png)

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Übersicht

Beschreibung

Pyrazolo[3,4-b]pyridine derivatives are a class of organic compounds known for their wide range of biological activities . They are often used in the development of new pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been a subject of research for many years . Various synthetic methods have been implemented under different conditions . One common method involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a pyrazole ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific compound and reaction conditions . For example, some derivatives can undergo reactions with N-nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary widely depending on their specific structure . These properties can include solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Numerous heterocycles, including pyrazolo[3,4-b]pyridine, recur as motifs in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine has shown versatility in interacting with kinases through multiple binding modes, serving as a scaffold in many patents from companies and universities across a range of kinase targets. This compound typically binds to the kinase hinge region, but can form additional key interactions, enhancing potency and selectivity in inhibitor design. Its resemblance to both pyrrolo[2,3-b]pyridine and indazole allows for various kinase binding modes, making it a frequent choice in kinase inhibitor development (Wenglowsky, 2013).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been utilized extensively in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This scaffold's structure-activity relationship (SAR) studies are of significant interest, with many lead compounds derived for various disease targets. Its versatility invites further exploration by medicinal chemists for potential drug development (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis

A focus on the regio-orientation and regioselectivity in the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines formation is highlighted. This review addresses the literature controversy over regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines, which is crucial for understanding the synthesis and application of related compounds (Mohamed & Mahmoud, 2019).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyridine and indazole (structurally related to this compound), are highlighted for their versatility in organic synthesis and biological significance. These compounds have shown utility in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications, indicating the broad potential of N-oxide motifs in advanced chemistry and drug development (Li et al., 2019).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines, structurally similar to this compound, have shown significant therapeutic significance across various disease conditions due to their structural resemblance to purines. Their exploration in biochemical and biophysical properties has underscored their medicinal significance in the central nervous system, cardiovascular system, cancer, and inflammation, among others (Chauhan & Kumar, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEUNDASYOFKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738191 | |

| Record name | 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392152-87-2 | |

| Record name | 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)

![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)

![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)